N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide
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Overview
Description
N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the dioxino group: This step involves the cyclization of the quinoline derivative with appropriate diol under acidic conditions.
Attachment of the fluorophenyl group: This is usually done via a nucleophilic aromatic substitution reaction.
Formation of the acetamide linkage: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Potential use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenyl N-(3-(trifluoromethyl)phenyl)carbamate
- 3-methyl-4-(methylthio)phenyl N-(3-(trifluoromethyl)phenyl)carbamate
- 4-formyl-2-methoxyphenyl N-(4-chloro-2-(trifluoromethyl)phenyl)carbamate
Uniqueness
N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is unique due to its specific structural features, such as the combination of a quinoline core with a dioxino group and a fluorophenyl moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide (CAS Number: 894561-29-6) is a novel compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its synthesis, structural characteristics, and biological properties.
Chemical Structure and Properties
The molecular formula of the compound is C27H24FN3O5, with a molecular weight of 489.5 g/mol. The compound features a complex structure that includes a quinoline core fused with a dioxin moiety and various aromatic substituents.
Property | Value |
---|---|
Molecular Formula | C27H24FN3O5 |
Molecular Weight | 489.5 g/mol |
CAS Number | 894561-29-6 |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the quinoline scaffold followed by the introduction of various substituents. Detailed synthetic pathways are often outlined in research studies focusing on similar compounds within the same chemical family.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. Studies have shown that derivatives of quinoline and dioxin scaffolds possess activity against various bacterial strains and fungi. For instance, derivatives of phenoxy-N-arylacetamide have demonstrated antimicrobial effects in multiple studies .
Anticancer Activity
Quinoline derivatives are well-known for their anticancer potential. The presence of the dioxin ring in this compound may enhance its efficacy against cancer cell lines. Compounds with similar frameworks have been reported to induce apoptosis in cancer cells and inhibit tumor growth .
Anti-inflammatory and Analgesic Properties
The compound's structural components suggest potential anti-inflammatory and analgesic activities. The presence of methoxy and fluorine substituents can influence the interaction with biological targets involved in inflammatory pathways . Some studies have documented anti-inflammatory effects in related compounds.
Case Studies
- Antimicrobial Efficacy : A study on phenoxy-N-arylacetamides demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be in the low micromolar range.
- Anticancer Studies : In vitro studies on quinoline derivatives indicated that they could inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values typically ranging from 10 to 50 µM.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O5/c1-34-22-7-5-20(6-8-22)29-15-18-11-17-12-24-25(36-10-9-35-24)14-23(17)31(27(18)33)16-26(32)30-21-4-2-3-19(28)13-21/h2-8,11-14,29H,9-10,15-16H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVQGLONHFNTRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=CC=C5)F)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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